3-(N-methylbenzenesulfonamido)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide
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Description
3-(N-methylbenzenesulfonamido)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H15F3N2O4S2 and its molecular weight is 456.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs), and to date, three different α1-AR subtypes, namely α1A-, α1B- and α1D-ARs, have been cloned and characterized . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
Methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate acts as an antagonist to the alpha1-adrenergic receptors . This means that it binds to these receptors and blocks their activation by endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Biochemical Pathways
The blockade of alpha1-adrenergic receptors by Methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate affects the signaling pathways downstream of these receptors. This results in the relaxation of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of Methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds with acceptable pharmacokinetic profiles .
Result of Action
The antagonistic action of Methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate on alpha1-adrenergic receptors results in the relaxation of smooth muscles in blood vessels, lower urinary tract, and prostate . This can have therapeutic implications for conditions such as hypertension, benign prostate hyperplasia, and certain types of urinary disorders .
Properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O4S2/c1-24(30(26,27)15-5-3-2-4-6-15)16-11-12-29-17(16)18(25)23-13-7-9-14(10-8-13)28-19(20,21)22/h2-12H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHJLQHYELTMQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.